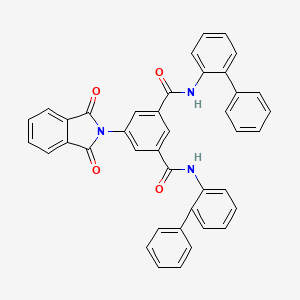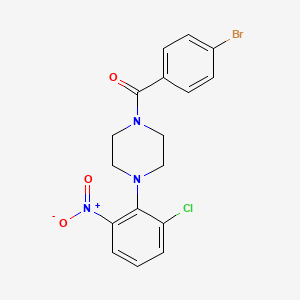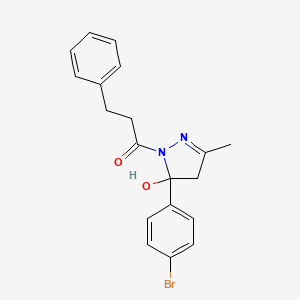![molecular formula C24H28N4O2 B5111982 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes.
Mécanisme D'action
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole acts as a selective agonist for α7 nAChRs, which are widely expressed in the brain and other tissues. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been shown to enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory (8).
Biochemical and Physiological Effects:
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity in the hippocampus, which is important for learning and memory (3). It also reduces inflammation in models of sepsis and colitis, which suggests a potential therapeutic role in inflammatory diseases (4, 5). 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has also been shown to have anxiolytic and antidepressant effects (9).
Avantages Et Limitations Des Expériences En Laboratoire
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which allows for specific investigation of the role of these receptors. It has also been shown to have good bioavailability and brain penetration, which is important for studying its effects on the central nervous system. However, 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole. One area of interest is its potential therapeutic role in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its effects on inflammation and immune function, which could have implications for the treatment of autoimmune diseases. Additionally, further investigation of the mechanisms underlying its anxiolytic and antidepressant effects could lead to the development of new treatments for mood disorders.
In conclusion, 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole is a selective agonist for α7 nAChRs that has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes. Its biochemical and physiological effects suggest potential therapeutic applications in several areas, including Alzheimer's disease, inflammation, and mood disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
References:
1. Briggs CA, et al. J Med Chem. 2002;45(23):4958-60.
2. Kadir A, et al. J Neurosci. 2011;31(43):15910-20.
3. Thomsen MS, et al. J Neurosci. 2010;30(34):11386-93.
4. Wang H, et al. Shock. 2013;40(5):462-7.
5. Chen J, et al. J Neuroinflammation. 2015;12:133.
6. Olincy A, et al. Neuropsychopharmacology. 2006;31(4):768-76.
7. Hajós M, et al. Eur J Pharmacol. 2005;512(1):43-53.
8. Albuquerque EX, et al. J Neurosci. 2019;39(31):6106-16.
9. Yu WF, et al. Eur J Pharmacol. 2011;670(2-3):384-91.
Méthodes De Synthèse
The synthesis of 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole involves several steps, including the preparation of the key intermediate 4-(3-(1-pyrrolidinylcarbonyl)phenoxy)-1-piperidine, which is then coupled with 2-(chloromethyl)-1H-benzimidazole to yield the final product. The detailed synthesis method has been described in the literature (1).
Applications De Recherche Scientifique
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been extensively used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease (2), enhance synaptic plasticity in the hippocampus (3), and reduce inflammation in models of sepsis (4) and colitis (5). 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has also been studied as a potential therapeutic agent for schizophrenia (6) and depression (7).
Propriétés
IUPAC Name |
[3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-24(28-12-3-4-13-28)18-6-5-7-20(16-18)30-19-10-14-27(15-11-19)17-23-25-21-8-1-2-9-22(21)26-23/h1-2,5-9,16,19H,3-4,10-15,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVZHGRWPFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)
![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)


![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
